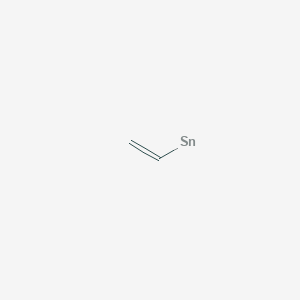
Vinyltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinyltin compounds are organotin compounds that contain a vinyl group (CH=CH2) bonded to a tin atom. These compounds are of significant interest in organic synthesis and industrial applications due to their unique reactivity and versatility. One of the most well-known this compound compounds is vinyl tributyltin, which has the chemical formula Bu3SnCH=CH2 (Bu = butyl). This compound compounds are typically white, air-stable solids and are used as sources of vinyl anion equivalents in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyltin compounds can be synthesized through several methods. One common method involves the reaction of vinylmagnesium bromide with tributyltin chloride. This reaction produces vinyl tributyltin as a product . Another method involves the hydrostannylation of acetylene with tributyltin hydride, which also yields this compound compounds . Additionally, acyltins can react with phosphorus ylides to afford this compound derivatives, providing an alternative methodology for their preparation .
Industrial Production Methods
In industrial settings, this compound compounds are often produced using large-scale versions of the laboratory methods mentioned above. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production may also involve the use of specialized equipment to handle the reagents and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
Vinyltin compounds undergo various types of chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form tin oxides and other oxidation products.
Reduction: These compounds can be reduced to form lower oxidation state tin compounds.
Substitution: this compound compounds can participate in substitution reactions, where the vinyl group is replaced by other functional groups.
Coupling Reactions: This compound compounds are commonly used in Stille coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound compounds include palladium catalysts, vinylmagnesium bromide, and tributyltin chloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound compounds depend on the specific reaction type. For example, Stille coupling reactions produce new carbon-carbon bonds, while oxidation reactions yield tin oxides and other oxidation products .
Scientific Research Applications
Vinyltin compounds have a wide range of scientific research applications, including:
Biology: These compounds are studied for their potential biological activity and interactions with biological molecules.
Medicine: this compound compounds are investigated for their potential use in drug development and as therapeutic agents.
Mechanism of Action
The mechanism of action of vinyltin compounds involves their reactivity with various chemical species. In Stille coupling reactions, for example, the this compound compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst facilitates the transfer of the vinyl group from the tin atom to the halide, resulting in the formation of the desired product .
Comparison with Similar Compounds
Vinyltin compounds can be compared with other organotin compounds, such as vinyl trimethyltin and vinyl triphenyltin. While all these compounds contain a vinyl group bonded to a tin atom, they differ in the nature of the other substituents attached to the tin. For example, vinyl trimethyltin has three methyl groups attached to the tin, while vinyl triphenyltin has three phenyl groups. These differences in substituents can affect the reactivity and applications of the compounds .
List of Similar Compounds
- Vinyl trimethyltin
- Vinyl triphenyltin
- Vinyl tributyltin
Properties
CAS No. |
53593-61-6 |
|---|---|
Molecular Formula |
C2H3Sn |
Molecular Weight |
145.76 g/mol |
InChI |
InChI=1S/C2H3.Sn/c1-2;/h1H,2H2; |
InChI Key |
UCZLBERYFYDXOM-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















